

# An In-depth Technical Guide on cis-2-Methylcyclobutane-1-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Methylcyclobutane-1-carboxylic acid

Cat. No.: B1367422

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## Introduction

cis-2-Methylcyclobutane-1-carboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. The cyclobutane motif is of growing interest in drug discovery due to its ability to introduce conformational rigidity and unique three-dimensional structures, which can lead to improved pharmacological properties such as metabolic stability and target-binding affinity.<sup>[1][2][3][4]</sup> This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, synthesis strategies, and potential biological relevance, with a focus on the cis-isomer.

## Chemical Identity and Properties

The definitive identification of chemical compounds relies on their unique CAS (Chemical Abstracts Service) number. For 2-methylcyclobutane-1-carboxylic acid, the registered CAS number is 42185-61-5.<sup>[5][6]</sup> However, it is important to note that this CAS number may not exclusively represent the cis-isomer and could potentially refer to a mixture of cis and trans isomers. Specific CAS numbers for individual stereoisomers are often not available in public databases. For comparison, related cis-isomers of other cyclobutane derivatives have their own distinct CAS numbers, such as cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS No. 31420-52-7).

Table 1: Physicochemical Properties of **2-Methylcyclobutane-1-carboxylic Acid**

| Property          | Value   | Source     |
|-------------------|---|------------|
| Molecular Formula | C <sub>6</sub> H <sub>10</sub> O <sub>2</sub> | PubChem[5] |
| Molecular Weight  | 114.14 g/mol                                  | PubChem[5] |
| IUPAC Name        | 2-methylcyclobutane-1-carboxylic acid         | PubChem[5] |
| SMILES            | <chem>CC1CCC1C(=O)O</chem>                    | PubChem[5] |
| InChI Key         | ZQUWTFVQYAVBJZ-UHFFFAOYSA-N                   | PubChem[5] |

## Synthesis and Experimental Protocols

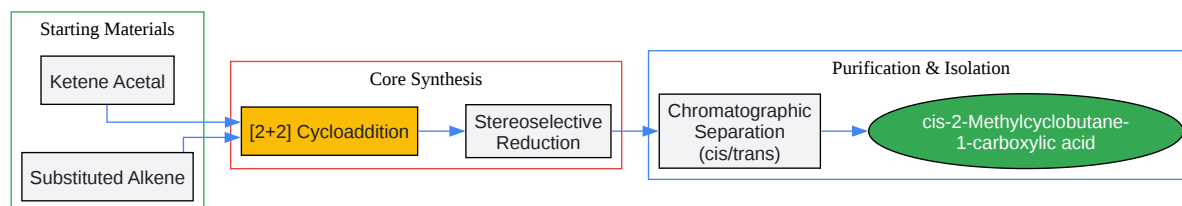
The stereoselective synthesis of substituted cyclobutanes, particularly achieving a *cis* configuration, is a key challenge in organic chemistry. While a specific, detailed protocol for the synthesis of *cis*-**2-methylcyclobutane-1-carboxylic acid** is not readily available in the reviewed literature, general strategies for the synthesis of *cis*-disubstituted cyclobutanes can be adapted.

One common approach involves the [2+2] cycloaddition reaction. For instance, a photochemical [2+2] cycloaddition of a chirally derivatized unsaturated  $\gamma$ -lactam with ethylene has been used to create a cyclobutane ring exclusively with a *cis* configuration, which can then be further modified.[7]

Another strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which has been successfully applied in the scalable synthesis of a *cis*-1,3-disubstituted cyclobutane carboxylic acid scaffold.[8]

Conceptual Experimental Workflow for Stereoselective Synthesis:

Below is a generalized workflow illustrating a potential synthetic approach to obtain *cis*-**2-methylcyclobutane-1-carboxylic acid**. This is a conceptual representation and would require significant experimental optimization.



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Caption: Conceptual workflow for the synthesis of **cis-2-Methylcyclobutane-1-carboxylic acid**.

Separation of cis and trans Isomers:

In cases where a synthesis yields a mixture of cis and trans isomers, separation can be challenging due to their similar physical properties. Techniques such as fractional crystallization of the acids or their salts, or careful distillation of their ester derivatives, have been employed for similar cyclopropane carboxylic acids and may be applicable here.

## Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway involvement of **cis-2-methylcyclobutane-1-carboxylic acid** is not available in the public domain. However, the broader class of cyclobutane-containing small molecules has shown significant potential in drug discovery.

Cyclobutane scaffolds are utilized to:

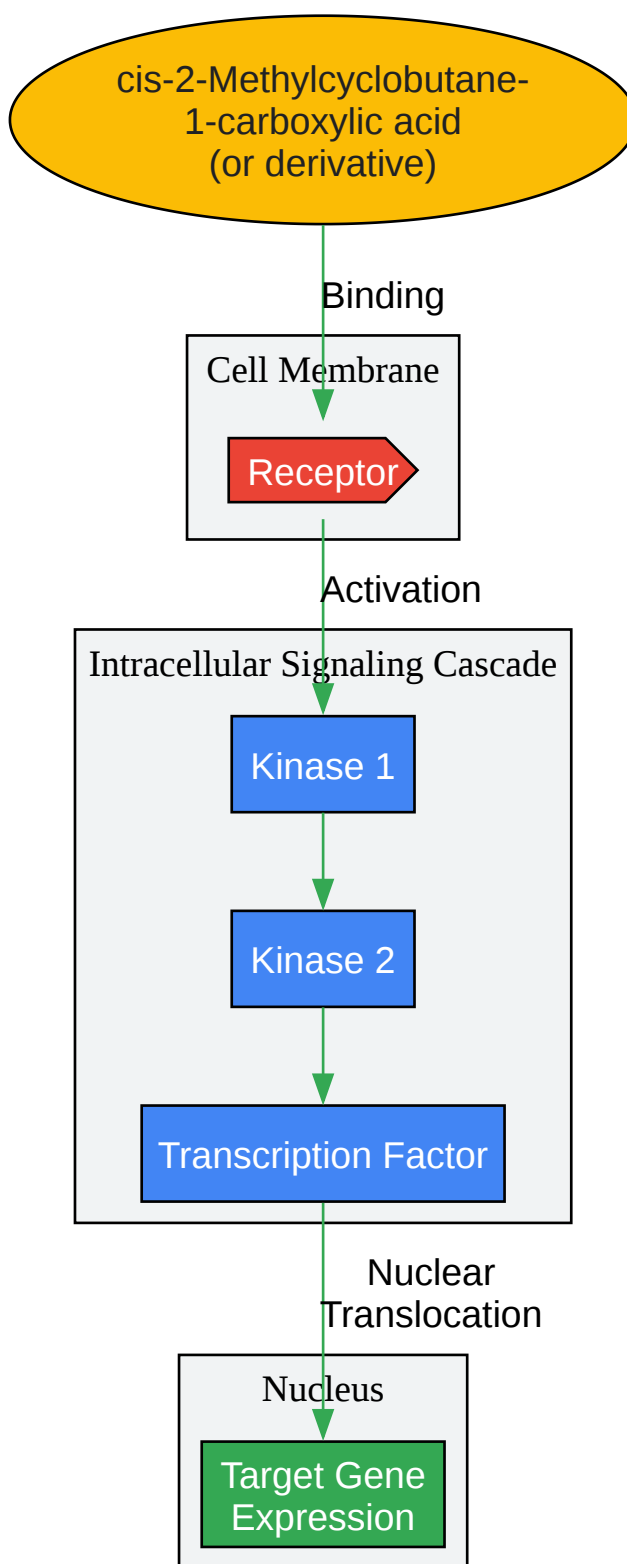
- Conformationally constrain molecules: This can lock a molecule into its most active conformation for binding to a biological target.
- Improve metabolic stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.<sup>[9]</sup>

- Serve as bioisosteres: Cyclobutane rings can mimic other chemical groups, such as phenyl rings or alkenes, while offering different physicochemical properties.

Derivatives of 1-aminocyclobutane-1-carboxylic acid have been incorporated into peptides to create analogs with enhanced biological activity and stability. For example, analogs of the immunomodulatory peptide tuftsin, where specific amino acids were replaced with cyclobutane-containing amino acids, showed increased potency in stimulating interleukin-6 (IL-6) secretion by macrophages and higher resistance to enzymatic degradation.[\[10\]](#)

#### Potential Signaling Pathway Interactions (Hypothetical):

Given the structural similarities to other bioactive small molecules, **cis-2-methylcyclobutane-1-carboxylic acid** and its derivatives could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where a cyclobutane-containing molecule acts as a ligand for a cell surface receptor, initiating a downstream signaling cascade. This is a generalized representation and has not been experimentally validated for the specific compound in question.



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Caption: Hypothetical signaling pathway initiated by a cyclobutane-based ligand.

## Conclusion and Future Directions

**cis-2-Methylcyclobutane-1-carboxylic acid** represents an intriguing, yet underexplored, chemical entity. While its fundamental properties are documented, a significant gap exists in the scientific literature regarding its specific stereoselective synthesis and biological activity. The broader field of cyclobutane-containing molecules in drug discovery suggests that this compound and its derivatives could possess valuable pharmacological properties.

Future research should focus on:

- The development and publication of robust, stereoselective synthetic routes to isolate the pure cis-isomer.
- The unambiguous determination of a specific CAS number for the cis-isomer.
- In-depth biological screening to identify potential therapeutic targets and mechanisms of action.
- Elucidation of its metabolic fate and pharmacokinetic profile.

Such studies will be crucial to unlocking the full potential of **cis-2-methylcyclobutane-1-carboxylic acid** for applications in drug development and materials science.

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